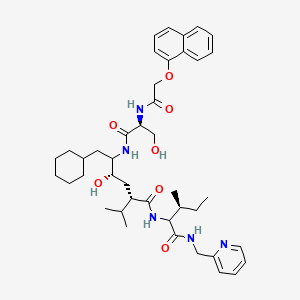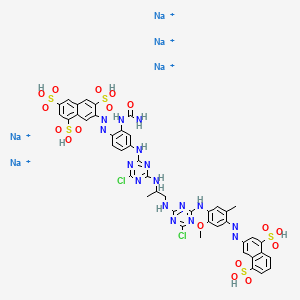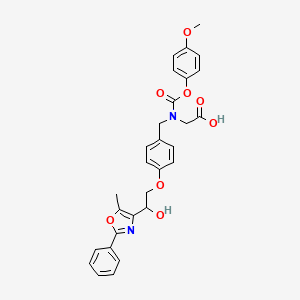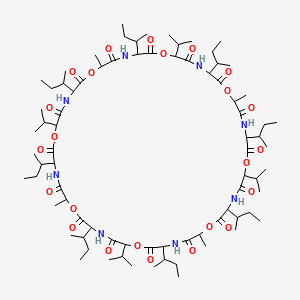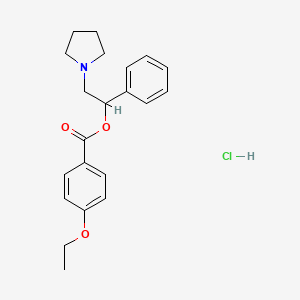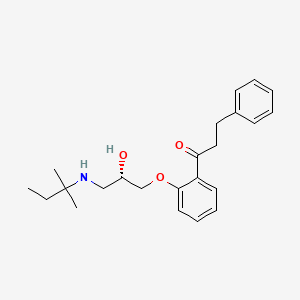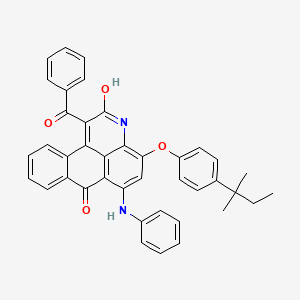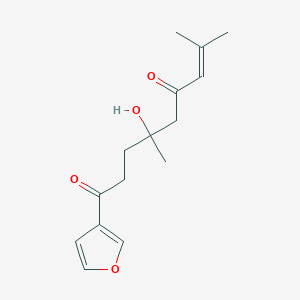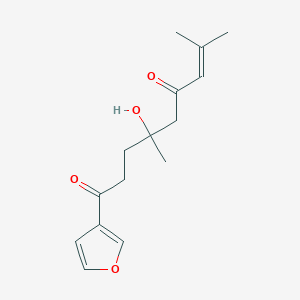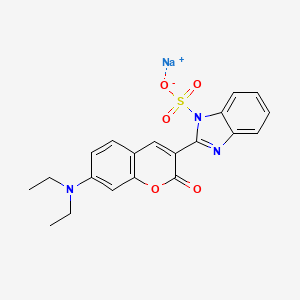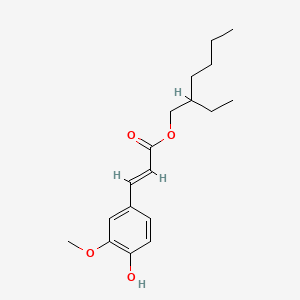
Ethylhexyl ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexyl ferulate is an ester derivative of ferulic acid, specifically 4-hydroxy-3-methoxycinnamic acid, 2-ethylhexyl ester. It is known for its antioxidant properties and is commonly used in cosmetic formulations, particularly sunscreens, due to its ability to absorb ultraviolet radiation and protect the skin from oxidative damage .
Preparation Methods
Ethylhexyl ferulate can be synthesized through enzymatic esterification of ferulic acid with 2-ethylhexanol. The process typically involves the use of immobilized lipase from Candida antarctica (Novozym 435) as a catalyst. The reaction is carried out under solvent-free conditions and reduced pressure evaporation to enhance the yield and efficiency. Optimal conditions for the synthesis include a reaction temperature of 71°C, reaction time of 23 hours, and an enzyme amount of 1422 PLU, resulting in a molar conversion rate of 98% .
Chemical Reactions Analysis
Ethylhexyl ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to ferulic acid and 2-ethylhexanol.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Ethylhexyl ferulate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and enzymatic catalysis.
Biology: Its antioxidant properties make it a subject of research in cellular protection and anti-aging studies.
Medicine: It is investigated for its potential therapeutic effects in preventing oxidative stress-related diseases.
Industry: It is widely used in the cosmetic industry, particularly in sunscreens and anti-aging products, due to its ability to protect the skin from ultraviolet radiation and oxidative damage
Mechanism of Action
Ethylhexyl ferulate exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by ultraviolet radiation. This helps to prevent oxidative damage to cellular components, including lipids, proteins, and DNA. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .
Comparison with Similar Compounds
Ethylhexyl ferulate is similar to other ferulic acid derivatives, such as ethyl ferulate and prenyl ferulate. it is unique in its enhanced lipophilicity, which improves its solubility in oil-based formulations and its effectiveness in protecting the skin from ultraviolet radiation. Other similar compounds include:
Ferulic acid: The parent compound with strong antioxidant properties but lower lipophilicity.
Ethyl ferulate: An ester derivative with similar antioxidant properties but different solubility characteristics.
Prenyl ferulate:
This compound stands out due to its combination of strong antioxidant activity and improved solubility, making it a valuable ingredient in various applications.
Properties
CAS No. |
391900-25-7 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+ |
InChI Key |
VFRQPMMHAPIZIP-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


